(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol
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Overview
Description
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol: Unique due to its specific stereochemistry and biological activity.
Thietanose Nucleosides: Similar in structure but differ in their antiviral activity and toxicity profiles.
Oxetanocin A Analogs: Share some structural features but have different binding modes and biological effects.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which significantly influences its biological activity and chemical properties. This compound’s ability to act as a chiral building block and its potential therapeutic applications make it a valuable molecule in scientific research and industry .
Properties
Molecular Formula |
C7H15NO4 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-4(10)7(12)6(8)5(11)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m1/s1 |
InChI Key |
RVHKEUIYGMIGOM-DBRKOABJSA-N |
Isomeric SMILES |
CN1C[C@H]([C@H]([C@H]1[C@@H](CO)O)O)O |
Canonical SMILES |
CN1CC(C(C1C(CO)O)O)O |
Origin of Product |
United States |
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